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molecular formula C14H16O2 B8762014 Ethyl 2-(3,4-dihydronaphthalen-2-yl)acetate CAS No. 63625-94-5

Ethyl 2-(3,4-dihydronaphthalen-2-yl)acetate

Cat. No. B8762014
M. Wt: 216.27 g/mol
InChI Key: IBQXCEHAEYSYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127396

Procedure details

A solution of 56 g (0.25 mol) of triethyl phosphonoacetate in 70 ml of tetrahydrofuran (THF) is added dropwise to a suspension, maintained at 0° C., of 6 g (0.25 mol) of NaH in 600 ml of anhydrous THF under a nitrogen atmosphere. The mixture is then stirred at 10° C. for 30 minutes, cooled to 0° C., and then treated, dropwise, with a solution of 36.52 g (0.25 mol) of β-tetralone in 50 ml of anhydrous THF. After stirring for 3 hours at 20° C., the mixture is hydrolysed, at 0° C., with 200 ml of water. The solvent is evaporated off under reduced pressure and the residue is extracted with dichloromethane (CH2Cl2)(3×200 ml). The combined organic phases are washed with saturated NaCl solution, dried and concentrated to yield an oily brown residue. Distillation under a partial vacuum allows the title compound to be obtained in the form of a colourless liquid.
[Compound]
Name
triethyl phosphonoacetate
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
36.52 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[C:12](=O)[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[OH2:14].[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:12]=1[CH2:17][C:16]([O:15][CH2:19][CH3:18])=[O:14] |f:0.1|

Inputs

Step One
Name
triethyl phosphonoacetate
Quantity
56 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
36.52 g
Type
reactant
Smiles
C1CC2=CC=CC=C2CC1=O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated
STIRRING
Type
STIRRING
Details
After stirring for 3 hours at 20° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with dichloromethane (CH2Cl2)(3×200 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oily brown residue
DISTILLATION
Type
DISTILLATION
Details
Distillation under a partial vacuum
CUSTOM
Type
CUSTOM
Details
to be obtained in the form of a colourless liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1=C(CCC2=CC=CC=C12)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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